molecular formula C50H57N6O9P B12384816 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite

5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite

Cat. No.: B12384816
M. Wt: 917.0 g/mol
InChI Key: HWEIPTASDBKOJW-VQSZLKLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-O-DMT-5-Ethynyl-2’-deoxyuridine 3’-CE phosphoramidite is a phosphoramidite monomer used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of molecular biology and biochemistry for the incorporation of modified nucleotides into DNA sequences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-5-Ethynyl-2’-deoxyuridine 3’-CE phosphoramidite involves several key steps:

    Protection of the Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using dimethoxytrityl (DMT) groups.

    Introduction of the Ethynyl Group: The ethynyl group is introduced at the 5-position of the uridine moiety.

    Phosphitylation: The 3’-hydroxyl group is phosphitylated using cyanoethyl phosphoramidite reagents.

The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of sensitive intermediates .

Industrial Production Methods

Industrial production of 5’-O-DMT-5-Ethynyl-2’-deoxyuridine 3’-CE phosphoramidite follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-5-Ethynyl-2’-deoxyuridine 3’-CE phosphoramidite undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified oligonucleotides with ethynyl groups, which can be further functionalized for various applications .

Scientific Research Applications

5’-O-DMT-5-Ethynyl-2’-deoxyuridine 3’-CE phosphoramidite has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5’-O-DMT-5-Ethynyl-2’-deoxyuridine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The ethynyl group allows for further functionalization and labeling, enabling the study of DNA synthesis and interactions. The phosphoramidite group facilitates the coupling of the nucleoside to other nucleotides, forming the desired oligonucleotide sequence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-DMT-5-Ethynyl-2’-deoxyuridine 3’-CE phosphoramidite is unique due to its ethynyl group, which allows for versatile functionalization and labeling. This makes it particularly valuable for applications in DNA synthesis and molecular biology research .

Properties

Molecular Formula

C50H57N6O9P

Molecular Weight

917.0 g/mol

IUPAC Name

N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-(2-cyanoethoxymethyl)-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C50H57N6O9P/c1-35(2)56(36(3)4)66(63-30-14-28-52)65-44-31-46(55-32-38(33-61-29-13-27-51)47(54-49(55)58)53-48(57)37-15-9-7-10-16-37)64-45(44)34-62-50(39-17-11-8-12-18-39,40-19-23-42(59-5)24-20-40)41-21-25-43(60-6)26-22-41/h7-12,15-26,32,35-36,44-46H,13-14,29-31,33-34H2,1-6H3,(H,53,54,57,58)/t44?,45-,46-,66?/m1/s1

InChI Key

HWEIPTASDBKOJW-VQSZLKLHSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)COCCC#N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)COCCC#N

Origin of Product

United States

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